molecular formula C26H30Cl4N4O B606709 CJB-090 2HCl CAS No. 595584-40-0

CJB-090 2HCl

Número de catálogo: B606709
Número CAS: 595584-40-0
Peso molecular: 556.35
Clave InChI: HDMLWYKMUWYUEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CJB-090 2HCl involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include the formation of the piperazine ring and the subsequent attachment of the dichlorophenyl and pyridinyl groups. The final product is obtained by reacting the intermediate with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions

CJB-090 2HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Aplicaciones Científicas De Investigación

Pharmacological Properties

CJB-090 2HCl has been primarily studied for its effects on dopamine D3 receptors, which are implicated in various neuropsychiatric disorders and substance use disorders. The compound's ability to modulate dopamine signaling makes it a candidate for investigating treatments for conditions such as addiction and depression.

Research Findings

Numerous studies have documented the effects of CJB-090 in animal models, particularly focusing on its impact on drug-seeking behavior and reinforcement.

Cocaine Discrimination Studies

In a study involving squirrel monkeys, pretreatment with CJB-090 significantly attenuated the discriminative stimulus effects of cocaine, suggesting its potential utility in mitigating cocaine's reinforcing properties without affecting food-maintained behavior . This indicates a selective action that could be beneficial in treating cocaine addiction.

Methamphetamine Self-Administration

Research has shown that CJB-090 can decrease responding for methamphetamine in rats under various reinforcement schedules. In particular, it reduced the break points for methamphetamine self-administration, indicating a decrease in the motivational properties of the drug . This finding supports the notion that CJB-090 could serve as an effective treatment for methamphetamine dependence.

Preclinical Models

Preclinical studies have provided evidence that compounds acting on dopamine D3 receptors may help reduce compulsive drug intake associated with methamphetamine and cocaine use . These findings highlight the potential for CJB-090 to be developed into a therapeutic agent aimed at treating substance use disorders.

Summary Table of Research Findings

Study FocusMethodologyKey Findings
Cocaine DiscriminationSquirrel monkeysAttenuated discriminative stimulus effects of cocaine
Methamphetamine Self-AdminRat modelsReduced break points for methamphetamine self-administration
General PharmacologyVarious preclinical studiesPotential utility in treating addiction and related disorders

Mecanismo De Acción

CJB-090 2HCl exerts its effects by acting as a partial agonist of the dopamine D3 receptor. This interaction modulates the receptor’s activity, leading to changes in neurotransmitter release and signaling pathways. The compound’s ability to attenuate the discriminative stimulus effects of cocaine and reduce methamphetamine self-administration is attributed to its action on the dopamine D3 receptor .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

CJB-090 2HCl is unique due to its specific partial agonist activity at the dopamine D3 receptor, which distinguishes it from other compounds that may act as full agonists or antagonists. This unique activity profile makes it a valuable tool in research focused on dopamine receptor modulation and its implications in substance abuse disorders .

Actividad Biológica

CJB-090 2HCl is a compound recognized primarily for its role as a partial agonist of the dopamine D3 receptor. This article details its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a derivative of the piperazine class and has been studied for its potential therapeutic applications, particularly in the context of addiction and neuropsychiatric disorders. Its structure allows it to interact selectively with dopamine receptors, which are critical in regulating mood, reward, and motor control.

CJB-090 acts primarily as a partial agonist at the dopamine D3 receptor. This means it activates the receptor but to a lesser degree than a full agonist would. The significance of this action lies in its potential to modulate dopamine signaling without eliciting the full response associated with stronger agonists, which can lead to side effects.

Binding Affinity

The binding affinity of CJB-090 to the D3 receptor has been quantified using various assays. The inhibition constants (K_i) indicate its potency in displacing radiolabeled ligands from the receptor:

Compound K_i (nM) Receptor Type
CJB-09064.7 ± 8.91D3
Reference A21.5 ± 1.60D2

These values suggest that CJB-090 has a significant affinity for the D3 receptor, which is crucial for its biological activity .

In Vivo Studies

Research conducted on squirrel monkeys demonstrated that CJB-090 effectively inhibits the discriminative stimulus effects of cocaine without reinforcing or priming effects. This indicates its potential utility in treating cocaine addiction by mitigating cravings and withdrawal symptoms without producing euphoric effects associated with other drugs .

Case Studies

  • Cocaine Discrimination Study : In a controlled study, CJB-090 was administered to assess its impact on cocaine-induced behaviors in primates. Results showed a marked reduction in the ability of cocaine to elicit drug-seeking behavior, suggesting that CJB-090 could serve as a therapeutic agent in managing cocaine dependence .
  • Dopamine Receptor Interaction : Another study highlighted that CJB-090's partial agonist properties could help balance dopamine levels in individuals with dysregulated dopamine systems, such as those suffering from schizophrenia or bipolar disorder .

Comparative Analysis with Other Compounds

To contextualize CJB-090's activity, it is beneficial to compare it with other known compounds targeting the D3 receptor:

Compound K_i (nM) Dopamine Receptor Type Activity
CJB-09064.7 ± 8.91D3Partial Agonist
Compound X50.0 ± 5.0D3Full Agonist
Compound Y100.0 ± 10.0D2Antagonist

This table illustrates that while CJB-090 has a moderate binding affinity and acts as a partial agonist at the D3 receptor, other compounds may exhibit stronger or different interactions with dopamine receptors .

Propiedades

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-pyridin-2-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMLWYKMUWYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CJB-090 2HCl
Reactant of Route 2
Reactant of Route 2
CJB-090 2HCl
Reactant of Route 3
Reactant of Route 3
CJB-090 2HCl
Reactant of Route 4
Reactant of Route 4
CJB-090 2HCl
Reactant of Route 5
Reactant of Route 5
CJB-090 2HCl
Reactant of Route 6
CJB-090 2HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.